molecular formula C14H14ClN3O3S B2667578 Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-33-6

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2667578
CAS No.: 946314-33-6
M. Wt: 339.79
InChI Key: KIPHGZURWULQGU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-25-6) is a synthetic thiazole derivative of interest in chemical biology and pharmaceutical research. This compound features a carbamate group and a chlorophenyl moiety, a structure class known for diverse biological activities. With a molecular formula of C15H16ClN3O3S and a molecular weight of 353.82 , it is a key candidate for developing novel bioactive molecules. The core research value of this compound lies in its structural similarity to established bioactive thiazole derivatives. Notably, closely related compounds have been identified as potent small-molecule inducers of the transcription factor Oct3/4, a master regulator of cellular pluripotency . Such inducers are valuable tools in stem cell research, with potential applications in generating induced pluripotent stem cells (iPSCs) without viral vectors, thereby advancing regenerative medicine and disease modeling studies . The mechanism of action for this specific compound requires further experimental validation, but its structure suggests potential for targeted interactions within cellular signaling or transcriptional pathways. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPHGZURWULQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: The reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring.

    Introduction of the 4-chlorophenyl group: The thiazole intermediate is then reacted with 4-chloroaniline to introduce the 4-chlorophenyl group.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their efficacy against various pathogens. A study highlighted that certain substitutions on the phenyl ring enhance antibacterial activity, suggesting that this compound could be further developed as an antimicrobial agent .

1.2 Anti-Tuberculosis Activity

The compound has also been investigated for its potential as an anti-tuberculosis agent. In vitro studies demonstrated that thiazole derivatives can inhibit Mur enzymes in Mycobacterium tuberculosis, which are vital for cell wall biosynthesis. The structural modifications of these compounds significantly influence their inhibitory potency, with specific substitutions leading to improved activity against tuberculosis .

Synthesis and Structure-Activity Relationship

2.1 Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : The initial step involves the synthesis of thiazole derivatives through condensation reactions.
  • Substitution Reactions : Subsequent steps involve introducing the 4-chlorophenyl amino group and the ethyl carbamate moiety.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The detailed synthesis pathway can vary based on specific reaction conditions and reagents used .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings regarding SAR include:

  • Substituent Effects : Variations in substituents on the thiazole ring and phenyl groups significantly affect the compound's biological activity. For example, electron-withdrawing groups tend to enhance antimicrobial properties.
  • Hydrophobic Interactions : The presence of hydrophobic groups has been linked to increased binding affinity to target enzymes, which is essential for enhancing therapeutic effectiveness .

Case Studies

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with specific substitutions enhancing efficacy .
Study 2Anti-TuberculosisIdentified as a promising inhibitor of MurB enzyme with IC50 values indicating strong potential against Mycobacterium tuberculosis .
Study 3SAR AnalysisHighlighted key structural modifications leading to improved potency, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.

    Thiazole-4-carboxylate derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Thiazolopyrimidines: Explored for their anticancer and anti-inflammatory properties.

Biological Activity

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activities, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16ClN3O3S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure includes a thiazole ring, a carbamate moiety, and a para-chlorophenyl group, which are pivotal for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.

Case Studies

  • In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole derivatives reduced the viability of A549 (lung cancer) and Caco-2 (colorectal cancer) cells by up to 60% at concentrations of 100 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups like chlorine enhances this activity by improving the compound's interaction with cellular targets .

Efficacy Comparison

CompoundCell LineIC50 (µM)Reference
O4I2Caco-239.8
Thiazole AA54947.0
Thiazole BCaco-231.9

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Study Findings

  • Broad-Spectrum Activity : this compound has been tested against Gram-negative and Gram-positive bacteria, demonstrating significant inhibition .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, which is crucial for bacterial replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Thiazole Ring : Essential for biological activity; modifications to this ring can enhance or diminish efficacy.
  • Chlorophenyl Group : The presence of chlorine at the para position has been linked to increased potency against cancer cells and pathogens .

Q & A

Q. Table 1: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityAssignment
Aromatic H (Cl-C6H4)7.91Doublet4-Cl-phenyl
Thiazole CH23.55Singlet-CH2-C=O

Advanced: How can conflicting yields or purity issues in synthesis be resolved?

Methodological Answer:
Discrepancies in yields often arise from:

  • Reaction Time : Extended reflux (e.g., 40 hours vs. 24 hours) improves conversion, as seen in analogous thiazole-carbamate syntheses .
  • Purification : Trituration with 10% HCl followed by ethanol washing removes unreacted precursors .
  • Catalyst Optimization : Piperidine or triethylamine as bases may enhance nucleophilic substitution efficiency .

Advanced: What strategies enable functionalization of the thiazole ring for structure-activity studies?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the thiazole 4-position using N-chloroacetyl anthranilic acid under acidic conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups at the 2-position.
  • Side-Chain Modification : Replace the ethyl carbamate group with methyl or tert-butyl variants via transesterification .

Example:

Thiazole-Cl + Ar-B(OH)2 → Thiazole-Ar (via Pd catalysis)  

Advanced: How are diastereomers resolved in derivatives of this compound?

Methodological Answer:
Diastereomeric mixtures (e.g., 50:50 ratios) can be separated via:

  • Chiral Chromatography : Use cellulose-based columns with hexane/ethanol gradients.
  • Crystallization : Differential solubility in ethanol/water mixtures isolates enantiomers .
  • Stereochemical Analysis : NOESY NMR or X-ray crystallography confirms absolute configurations .

Advanced: What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Anticancer Screening : MTT assay against HeLa or MCF-7 cell lines (IC50 determination).
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
  • SAR Studies : Modify the 4-chlorophenyl group to assess hydrophobic interactions .

Note: Bioactivity data should be correlated with computational docking studies (e.g., AutoDock Vina) to map binding sites.

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate partition coefficients.
  • pKa Prediction : SPARC or MarvinSuite for ionization states.
  • Solubility : COSMO-RS or Molecular Dynamics simulations in water/DMSO .

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